3-Methylbenzenesulfonic acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

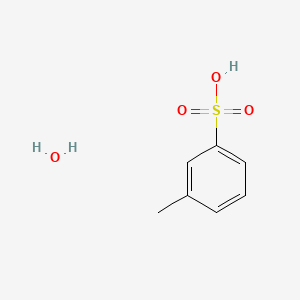

2D Structure

Properties

IUPAC Name |

3-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.H2O/c1-6-3-2-4-7(5-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLYGGIKYFLYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342385-54-0 | |

| Record name | m-Toluenesulfonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylbenzenesulfonic acid hydrate physical and chemical properties

<-4>

This technical guide offers a detailed examination of the physical and chemical properties of 3-methylbenzenesulfonic acid hydrate, a compound of considerable importance in organic synthesis and pharmaceutical research. The content is tailored for researchers, scientists, and professionals in drug development, providing field-tested insights and robust data.

Compound Profile and Introduction

3-Methylbenzenesulfonic acid, also known as m-toluenesulfonic acid, is an aromatic sulfonic acid. In its hydrated form, it incorporates water molecules within its crystal lattice. This organic acid is a strong, non-oxidizing catalyst used in a multitude of chemical reactions, such as esterification, alkylation, and dehydration. A key advantage of 3-methylbenzenesulfonic acid is its enhanced solubility in organic solvents compared to inorganic mineral acids, making it a versatile choice in various synthetic protocols. It also serves as a crucial intermediate in the production of other chemicals, for instance, it is a key precursor in the industrial synthesis of m-cresol.[1]

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is essential for its effective application. The key properties of this compound are compiled below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₀O₄S | [2][3][4] |

| Molecular Weight | 190.22 g/mol | [2][4] |

| Appearance | Solid | [2] |

| CAS Number | 312619-56-0 | [2][3][4] |

| IUPAC Name | This compound | |

| Storage | Sealed in dry, room temperature conditions. | [4] |

These properties are fundamental in selecting appropriate solvents, determining reaction conditions, and devising purification strategies.

Chemical Structure and Reactivity

The molecular structure of 3-methylbenzenesulfonic acid features a benzene ring substituted with a methyl group and a sulfonic acid group at the meta-position. The sulfonic acid moiety is the source of its strong acidic character.

Caption: Basic structural representation of 3-methylbenzenesulfonic acid.

The reactivity of this compound is primarily governed by its acidic proton. The methyl group, being electron-donating, slightly modulates the acidity and reactivity of the sulfonic acid group in comparison to benzenesulfonic acid.

Catalytic Role in Organic Synthesis

3-Methylbenzenesulfonic acid is a potent Brønsted acid catalyst.[1] Its utility is demonstrated in various organic transformations, including benzylation of aromatic compounds and esterification reactions.[1][5] In acid-catalyzed reactions, the sulfonic acid protonates a reactant, rendering it more susceptible to nucleophilic attack.[1] For instance, in esterification, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon for attack by the alcohol.[1] This catalytic cycle efficiently produces the desired ester and regenerates the acid catalyst.[1]

Caption: Simplified workflow of an acid-catalyzed esterification.

Experimental Protocols

Safety and Handling

This compound is classified as a corrosive and harmful substance.[6] It can cause severe skin burns and eye damage, and is harmful if swallowed.[6] Therefore, it is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8][9][10] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[7][8][10][11]

Representative Synthetic Protocol: Benzylation of Anisole

This protocol outlines a method for the benzylation of aromatic compounds using 3-methylbenzenesulfonic acid as a catalyst, adapted from a study by Zolfigol et al. (2013).[5]

Materials:

-

Anisole

-

Benzyl acetate

-

3-Methyl-1-sulfonic acid imidazolium tetrachloroaluminate (as a form of the catalyst)[5]

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine anisole and benzyl acetate.

-

Catalyst Addition: Add a catalytic amount (e.g., 5 mol%) of 3-methyl-1-sulfonic acid imidazolium tetrachloroaluminate.[5]

-

Reaction Conditions: Heat the mixture to 70-80 °C with stirring under solvent-free conditions.[5] Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired benzylated product.

This protocol, with its simple methodology and easy work-up, demonstrates the efficiency of 3-methylbenzenesulfonic acid in facilitating organic transformations.[5]

Conclusion

This compound is a highly effective and versatile strong acid catalyst with significant applications in organic synthesis. Its advantageous solubility in organic media and its ability to promote reactions under mild conditions make it an indispensable tool for chemists in both academic and industrial laboratories. A comprehensive understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is crucial for its successful and safe utilization.

References

- 1. 3-Methylbenzenesulfonic Acid|Research Chemical [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 312619-56-0 [sigmaaldrich.com]

- 4. 312619-56-0|this compound|BLD Pharm [bldpharm.com]

- 5. Benzylation of Aromatic Compounds Catalyzed by 3-Methyl-1-sulfonic Acid Imidazolium Tetrachloroaluminate and Silica Sulfuric Acid under Mild Conditions [organic-chemistry.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.fr [fishersci.fr]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis and purification of 3-Methylbenzenesulfonic acid hydrate

An In-depth Technical Guide to the Synthesis and Purification of 3-Methylbenzenesulfonic Acid Hydrate

Introduction

3-Methylbenzenesulfonic acid (m-toluenesulfonic acid, m-TsOH), in its hydrated form, is a strong organic acid of significant utility in research and industrial chemistry. Its high acidity, comparable to mineral acids, coupled with its solubility in organic solvents, makes it a valuable Brønsted acid catalyst for a multitude of organic transformations, including esterification, alkylation, and polymerization reactions.[1] Furthermore, it serves as a critical synthetic intermediate in the production of various fine chemicals, notably m-cresol.[1]

This guide provides a comprehensive, in-depth exploration of the synthesis and purification of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic principles, the rationale behind procedural choices, and the critical parameters that ensure a successful and high-purity outcome. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for preparing this important reagent.

Part 1: Synthesis via Electrophilic Aromatic Sulfonation

The industrial production of toluenesulfonic acids is achieved through the electrophilic aromatic sulfonation of toluene.[1][2][3] However, the synthesis of the meta-isomer, 3-methylbenzenesulfonic acid, presents a unique regiochemical challenge that must be expertly navigated.

Mechanistic Insight: The Challenge of Regioselectivity

The sulfonation of an aromatic ring is a classic electrophilic aromatic substitution reaction. The electrophile, typically sulfur trioxide (SO₃) or its protonated form (HSO₃⁺) generated in concentrated sulfuric acid, attacks the π-electron system of the toluene ring.[1][4][5]

The core challenge lies in directing the substitution to the meta-position. The methyl group of toluene is an activating, ortho-, para-directing substituent due to inductive effects and hyperconjugation.[1][6][7] Consequently, sulfonation at lower temperatures is under kinetic control and preferentially yields a mixture of 2-methylbenzenesulfonic acid (ortho) and 4-methylbenzenesulfonic acid (para) as the major products.[1]

To favor the formation of the 3-methylbenzenesulfonic acid isomer, the reaction must be conducted under conditions that favor thermodynamic control. At higher temperatures (e.g., 180–205 °C), the sulfonation reaction becomes reversible.[5][8] The ortho- and para- isomers, being sterically more hindered, are less stable than the meta- isomer. Over time at elevated temperatures, the isomers can interconvert through desulfonation-resulfonation equilibria, ultimately leading to an enrichment of the thermodynamically most stable meta- product.[1][8]

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of an isomer mixture enriched in 3-methylbenzenesulfonic acid. The subsequent purification step is critical for isolating the desired meta-isomer.

Reactants and Equipment:

-

Toluene

-

Concentrated Sulfuric Acid (98%)

-

Round-bottom flask

-

Dean-Stark apparatus or water separator

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Standard glassware for work-up

Procedure:

-

Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser in a fume hood. Ensure all glassware is dry.

-

Charging Reactants: To the round-bottom flask, add toluene and concentrated sulfuric acid in a molar ratio appropriate for the desired scale. A common starting point is a slight excess of toluene.

-

Reaction: Heat the mixture to reflux. The toluene and water will begin to co-distill azeotropically and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will be returned to the reaction flask.[9][10] The continuous removal of water is a self-validating step that drives the reversible sulfonation reaction toward the product side of the equilibrium.[5]

-

Thermodynamic Control: Maintain the reaction at a high temperature (approaching 200°C) for several hours. This extended heating period at elevated temperature is crucial for the isomerization process that enriches the mixture in the desired 3-methylbenzenesulfonic acid.[8]

-

Cooling and Quenching: Once the reaction is complete (as determined by the cessation of water collection or by analytical monitoring), turn off the heat and allow the mixture to cool to room temperature.

-

Hydrate Formation: Slowly and carefully add a stoichiometric amount of water to the cooled, viscous reaction mixture with stirring. This will induce the crystallization of the toluenesulfonic acid as its monohydrate, which has lower solubility in the toluene medium.[10]

-

Isolation of Crude Product: The resulting thick slurry or solid mass is collected by vacuum filtration. The crude product will be a mixture of isomers and contain residual sulfuric acid.

Critical Safety Considerations

-

Corrosives: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[11] Always handle it within a chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., Viton or nitrile).[11][12]

-

Spill Management: Have a spill kit containing a neutralizer like sodium bicarbonate readily available. For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][13] Never add water directly to a large volume of concentrated acid due to the violent exothermic reaction; always add acid to water.

-

Flammability: Toluene is a flammable liquid.[14] Ensure the reaction is performed away from ignition sources, and use non-sparking tools.[14]

-

Ventilation: The reaction should be conducted in a well-ventilated fume hood to avoid inhalation of toluene vapors or acid mists.[11]

Part 2: Purification of this compound

The crude product from the synthesis is a mixture containing the desired meta-isomer, ortho- and para-isomers, and residual sulfuric acid.[2][3] Recrystallization is the most effective method for isolating the pure this compound.

Principle of Recrystallization

Recrystallization exploits the differences in solubility between the desired compound and its impurities in a chosen solvent. The crude material is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out in a pure form, while the more soluble impurities remain in the mother liquor.

Detailed Experimental Protocol: Purification

Equipment:

-

Beakers or Erlenmeyer flasks

-

Hot plate with stirring

-

Büchner funnel and vacuum flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: Water is a suitable solvent for the recrystallization of toluenesulfonic acid hydrates.[2][9] The solubility is high in hot water and significantly lower in cold water.

-

Dissolution: Place the crude solid into a flask and add a minimal amount of hot deionized water. Heat the mixture with stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent, as this will reduce the final yield.

-

Decolorization (Optional): If the solution has a colored tint (e.g., a slight pink or yellow), it may indicate the presence of organic impurities.[15] A small amount of activated charcoal can be added to the hot solution to adsorb these impurities. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than fine powders formed by rapid cooling.

-

Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product from the solution.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any adhering mother liquor containing the dissolved impurities.

-

Drying: Dry the purified crystals thoroughly. This can be done in a desiccator or a vacuum oven at a mild temperature to yield the final, pure this compound.

An advanced technique for inducing crystallization involves dissolving the crude product in a minimal amount of water, cooling the solution, and then bubbling gaseous hydrogen chloride through it. This significantly reduces the solubility of the sulfonic acid, forcing it to crystallize out of the solution.[9][16]

Part 3: Data Summary and Workflow Visualization

Table of Experimental Parameters

| Parameter | Synthesis | Purification |

| Key Reactants/Solvents | Toluene, Conc. H₂SO₄ | Deionized Water |

| Apparatus | Reflux setup with Dean-Stark trap | Standard recrystallization glassware |

| Temperature | Reflux, ~180-205°C (Thermodynamic Control) | Hot dissolution, then cool to 0-5°C |

| Key Process | Azeotropic removal of water to drive reaction | Fractional crystallization |

| Primary Impurities Removed | - | Isomeric toluenesulfonic acids, H₂SO₄ |

| Expected Final Form | White crystalline solid (monohydrate) | High-purity white crystalline solid |

Process Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a prime example of leveraging reaction principles to overcome inherent regiochemical biases. By understanding the interplay between kinetic and thermodynamic control, a skilled chemist can successfully direct the sulfonation of toluene to the desired meta-position. Subsequent purification by recrystallization is a robust and essential step to remove isomeric and process-related impurities, yielding a high-purity product suitable for its demanding applications as both a catalyst and a synthetic intermediate. Adherence to rigorous safety protocols is paramount throughout the entire process due to the hazardous nature of the reagents involved.

References

- 1. 3-Methylbenzenesulfonic Acid|Research Chemical [benchchem.com]

- 2. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. p-TOLUENE SULFONIC ACID FOR SYNTHESIS | Ennore India Chemicals [ennoreindiachemicals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. spegroup.ru [spegroup.ru]

- 6. quora.com [quora.com]

- 7. Toluene - Wikipedia [en.wikipedia.org]

- 8. 3-Methylbenzenesulfonic Acid | 617-97-0 [chemicalbook.com]

- 9. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 13. CCOHS: Sulfuric Acid [ccohs.ca]

- 14. uww.edu [uww.edu]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Methylbenzenesulfonic Acid Hydrate for Researchers and Drug Development Professionals

Introduction: Understanding the Understated Importance of m-Toluenesulfonic Acid Hydrate

In the vast landscape of organic chemistry and pharmaceutical development, certain reagents, while not always in the spotlight, form the bedrock of critical synthetic and analytical processes. 3-Methylbenzenesulfonic acid hydrate (CAS 312619-56-0), also known as m-toluenesulfonic acid monohydrate or m-TsOH·H₂O, is one such molecule. Though often overshadowed by its more common para-isomer (p-TsOH), this strong organic acid possesses a unique set of properties and applications that warrant a detailed examination.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its characterization, its role as a potent acid catalyst, and its significant, though often overlooked, presence as a process-related impurity in pharmaceutical manufacturing.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. As a strong organic acid, its utility is intrinsically linked to its ability to act as a proton donor in a variety of reaction media. Below is a summary of its key properties.

| Property | Value | Source(s) |

| CAS Number | 312619-56-0 | [1] |

| Molecular Formula | C₇H₁₀O₄S | [1] |

| Molecular Weight | 190.22 g/mol | [1] |

| IUPAC Name | 3-methylbenzenesulfonic acid;hydrate | [1] |

| Synonyms | m-Toluenesulfonic acid monohydrate, m-TsOH·H₂O | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in dry, room temperature conditions | [1] |

Synthesis and Purification: A Tale of Thermodynamic Control

The synthesis of 3-methylbenzenesulfonic acid is a classic example of electrophilic aromatic substitution, specifically the sulfonation of toluene. The regioselectivity of this reaction is highly dependent on temperature, a key insight for any scientist aiming to produce this specific isomer.

Mechanism and Isomeric Control

The sulfonation of toluene with concentrated sulfuric acid or oleum introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. The methyl group of toluene is an ortho-, para-directing activator under kinetic control (lower temperatures, ~40-60°C), leading primarily to the formation of 2-methylbenzenesulfonic acid and 4-methylbenzenesulfonic acid.[2] However, at elevated temperatures (150-200°C), the reaction equilibrium shifts to favor the thermodynamically most stable product, which is the meta-isomer, 3-methylbenzenesulfonic acid.[2] This is due to the reversibility of the sulfonation reaction, allowing for isomerization to the sterically less hindered and more stable meta product over time.

An alternative, though less common, industrial route involves the diazotization of m-toluidine followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst, which can also yield the desired product.[3]

Detailed Experimental Protocol: Sulfonation of Toluene

The following protocol is a representative procedure for the synthesis of toluenesulfonic acid, adapted to favor the meta-isomer.

Materials:

-

Toluene

-

Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

-

Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

-

Heating mantle

-

Ice bath

-

Activated charcoal (for purification)

-

Hydrochloric acid (gaseous or concentrated solution)

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, combine 100 mL of toluene and 20-30 mL of concentrated sulfuric acid. Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Heating and Water Removal: Heat the mixture to a vigorous reflux (approx. 160-180°C). The sulfonation reaction produces water as a byproduct, which is azeotropically removed with toluene and collected in the Dean-Stark trap. Continue the reaction for 5-6 hours, or until water ceases to collect in the trap. This high temperature and extended reaction time are crucial for favoring the formation of the 3-methyl isomer.[2][4]

-

Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice. The toluenesulfonic acid will crystallize upon cooling.

-

Filtration: Collect the crude solid product by vacuum filtration and wash it with a small amount of cold water to remove residual sulfuric acid.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of boiling water. If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration to remove it.[4][5]

-

Crystallization: Cool the hot, clear filtrate slowly to room temperature, and then in an ice bath to maximize crystal formation. To further induce crystallization and obtain the hydrate form, gaseous hydrogen chloride can be passed through the cooled solution, which decreases the solubility of the product.[4]

-

Final Collection: Collect the purified white crystals of this compound by vacuum filtration, wash with a minimal amount of ice-cold water, and allow to air dry or dry in a desiccator.

Caption: High-level workflow for synthesis and purification.

Analytical Characterization: A Validating System

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For this compound, the spectrum will show characteristic signals for the aromatic protons and the methyl group protons. The acidic proton of the sulfonic acid and the water molecule may appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

Expected Chemical Shifts (in D₂O):

-

Aromatic protons: δ 7.2-7.8 ppm (complex multiplet pattern)

-

Methyl protons: δ ~2.3 ppm (singlet)

-

H₂O/SO₃H proton: δ ~4.7 ppm (broad singlet, D₂O exchange)

-

A representative ¹H NMR spectrum for m-toluenesulfonic acid monohydrate is available, confirming this pattern.[6]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule.

-

Expected Chemical Shifts:

-

Aromatic carbons: δ 125-145 ppm

-

Methyl carbon: δ ~21 ppm

-

-

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is useful for identifying key functional groups.

-

Characteristic Absorption Bands:

-

O-H stretch: A very broad band from ~3400-2500 cm⁻¹, characteristic of the strongly hydrogen-bonded sulfonic acid proton and the water of hydration.

-

S=O stretch (asymmetric and symmetric): Strong absorptions around 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹, respectively.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

-

Chromatographic Methods

Separating and quantifying toluenesulfonic acid isomers requires robust chromatographic methods.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common technique. Due to the high polarity of sulfonic acids, specialized columns or mobile phase modifiers are often necessary to achieve good retention and peak shape.[7] Mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can be particularly effective for separating benzenesulfonic and toluenesulfonic acids.[7]

-

Gas Chromatography (GC): As sulfonic acids are non-volatile, they must be derivatized prior to GC analysis. Common derivatization strategies include conversion to their corresponding sulfonyl chlorides (using thionyl chloride) or ethyl esters (using triethyl orthoformate).[2] This allows for the effective separation and quantification of the ortho, meta, and para isomers.

Caption: Logical workflow for analytical characterization.

Applications in Research and Drug Development

As a Strong Acid Catalyst

Like its para-isomer, 3-methylbenzenesulfonic acid is a strong, organic-soluble acid catalyst.[8] Its solid nature makes it easier and safer to handle, weigh, and remove from reaction mixtures compared to corrosive mineral acids like sulfuric acid. It is an effective catalyst for a wide range of organic transformations, including:

-

Esterification and Transesterification: Catalyzes the formation of esters from carboxylic acids and alcohols.[9]

-

Acetal and Ketal Formation: Used to protect aldehydes and ketones.[9]

-

Friedel-Crafts Alkylation and Acylation: Can serve as a catalyst for these fundamental carbon-carbon bond-forming reactions.[9]

-

Synthesis of Heterocycles: Its strong acidity can promote cyclization and condensation reactions to form various heterocyclic structures, which are common scaffolds in medicinal chemistry.[10][11]

The catalytic cycle typically involves the protonation of a substrate (e.g., the carbonyl oxygen of a carboxylic acid), which activates it towards nucleophilic attack. The catalyst is then regenerated at the end of the reaction.

Role in Drug Development: The "Paroxetine Impurity 34" Connection

One of the most critical roles of this compound for drug development professionals is its identification as a process-related impurity in the synthesis of Paroxetine. Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is often synthesized and formulated as a salt, such as the hydrochloride or mesylate, to improve its stability and bioavailability.[1]

While the exact step of its introduction is not publicly detailed, sulfonic acids can be used as acid catalysts or as salt-forming agents during the synthesis or purification of intermediates.[1] For example, if a toluenesulfonic acid was used in a synthesis step and not completely removed, it could be carried through to the final active pharmaceutical ingredient (API). The presence of such impurities must be rigorously controlled and monitored as per regulatory guidelines (e.g., ICH Q3A/B) to ensure the safety and efficacy of the final drug product. Therefore, having a well-characterized standard of this compound is essential for analytical method development, validation, and routine quality control in the manufacturing of Paroxetine.

Safety and Handling

This compound is a corrosive solid and a strong acid. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.[1]

-

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid creating dust. It is hygroscopic and should be stored in a tightly sealed container in a dry environment.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound, CAS 312619-56-0, is more than just an isomeric curiosity. It is a potent and practical solid acid catalyst with applications analogous to the more frequently cited p-TsOH. Its synthesis, governed by the principles of thermodynamic control, provides a valuable case study in reaction optimization. For professionals in the pharmaceutical industry, its role as a designated impurity in the synthesis of Paroxetine highlights the critical need for its accurate identification and quantification. This guide has aimed to provide the necessary technical depth, from synthesis protocols to analytical workflows and contextual applications, to empower researchers and developers in their work with this versatile compound.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. 3-Methylbenzenesulfonic Acid|Research Chemical [benchchem.com]

- 3. Paroxetine HCl HeMihydrate IMpurity B HCl | Benchchem [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. chem.ualberta.ca [chem.ualberta.ca]

- 6. M-TOLUENESULFONIC ACID MONOHYDRATE(312619-56-0) 1H NMR spectrum [chemicalbook.com]

- 7. helixchrom.com [helixchrom.com]

- 8. p-Toluenesulfonic acid monohydrate | C7H10O4S | CID 521998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. preprints.org [preprints.org]

- 11. tandfonline.com [tandfonline.com]

Technical Guide: Spectroscopic Characterization of 3-Methylbenzenesulfonic Acid Hydrate

Abstract

This technical guide provides an in-depth analysis of the spectral data for 3-Methylbenzenesulfonic acid hydrate (m-TsOH·H₂O), a crucial reagent and intermediate in chemical synthesis. We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—that are fundamental to its structural elucidation and quality control. This document is intended for researchers, scientists, and drug development professionals, offering not only reference data but also the causal logic behind experimental choices and data interpretation, ensuring a robust understanding of the molecule's spectroscopic signature.

Introduction and Molecular Structure

3-Methylbenzenesulfonic acid is an aromatic sulfonic acid that, like its more common isomer p-toluenesulfonic acid, is a strong organic acid that is solid and non-volatile. It is often supplied as a hydrate, where the presence of water is integral to its crystalline structure and stability. Accurate and unambiguous characterization is paramount for its application in catalysis, synthesis, and pharmaceutical development. Spectroscopic methods provide a non-destructive and highly informative means of confirming identity, purity, and the presence of the hydrate form.

The molecular structure contains several key features that give rise to a distinct spectroscopic fingerprint: a 1,3-disubstituted (meta) aromatic ring, a methyl group, a highly acidic sulfonic acid group, and a molecule of water. Each of these components will be interrogated using NMR and FT-IR techniques.

Figure 1: Structure of this compound with key atoms labeled for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it confirms the substitution pattern of the aromatic ring and the presence of the methyl group.

¹H NMR Spectroscopy

Expertise & Experience: Causality in Experimental Choices The choice of a deuterated solvent is the most critical first step in preparing an NMR sample.[1][2] For a strong acid like this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its polarity readily dissolves the salt-like compound, and importantly, its ability to hydrogen-bond allows for the observation of the exchangeable protons from the sulfonic acid and the water of hydration, which would often be lost or broadened into the baseline in less polar solvents like CDCl₃.[1]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Weigh 5-15 mg of this compound into a clean, dry vial.[3][4]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆.[4] Vortex briefly to ensure complete dissolution. The solution must be homogeneous and free of particulates to ensure optimal magnetic field shimming and high-quality spectra.[5]

-

Filtration & Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[2]

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as a secondary chemical shift reference.

Data Interpretation and Predicted Spectrum The ¹H NMR spectrum is expected to show four distinct regions:

-

Aromatic Protons (δ ≈ 7.2-7.8 ppm): The 1,3-disubstitution pattern gives rise to a complex but characteristic set of signals for the four aromatic protons.

-

H2 (proton between the two substituents) is expected to be a sharp singlet or a finely split triplet furthest downfield due to its proximity to both electron-withdrawing groups.

-

H4, H5, and H6 will appear as a complex multiplet, likely a combination of doublets and triplets, based on their ortho and meta coupling to each other. This pattern is a key differentiator from the two clean doublets seen in the 4-methyl (para) isomer.[6][7]

-

-

Acidic/Water Proton (δ ≈ 10-12 ppm, very broad): In DMSO-d₆, the acidic proton of the sulfonic acid and the two protons from the water of hydration often exchange rapidly. This results in a single, broad, and integration-variable signal. Its presence is a strong confirmation of the hydrated, acidic nature of the compound.

-

Methyl Protons (δ ≈ 2.3 ppm): The three protons of the methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its integration value of 3H serves as a reliable internal standard for quantifying the other protons.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.75 | s or t | 1H | Ar-H 2 |

| ~7.40 | m | 3H | Ar-H 4,5,6 |

| ~2.35 | s | 3H | -CH ₃ |

| ~11.0 (broad) | s (br) | 3H | -SO₃H + H ₂O |

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR The same sample prepared for ¹H NMR can be used for ¹³C NMR acquisition. A standard proton-decoupled experiment is typically performed to simplify the spectrum, yielding a single peak for each unique carbon atom.

Data Interpretation and Predicted Spectrum Six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum:

-

Aromatic Carbons (δ ≈ 125-145 ppm): Four signals will appear for the six aromatic carbons.

-

The two quaternary carbons (C1 and C3, attached to the substituents) will have lower intensity compared to the protonated carbons. C1, attached to the sulfonyl group, will be downfield. C3, attached to the methyl group, will also be downfield relative to the other CH carbons.

-

The four protonated carbons (C2, C4, C5, C6) will appear in the expected aromatic region.

-

-

Methyl Carbon (δ ≈ 21 ppm): A single peak in the aliphatic region corresponds to the methyl group carbon.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 | C 1-SO₃H |

| ~139 | C 3-CH₃ |

| ~125-135 (multiple) | C 2,4,5,6 (Ar-CH) |

| ~21 | -C H₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: Causality in Experimental Choices For solid samples, Attenuated Total Reflectance (ATR) has become the preferred sampling technique over traditional methods like KBr pellets.[8][9] The primary advantage is the lack of sample preparation; the solid can be analyzed directly.[10] This eliminates grinding, pressing, and potential moisture uptake from KBr, which is critical when analyzing a hydrate. The ATR technique works by measuring the evanescent wave that penetrates a small distance into the sample surface, providing a high-quality spectrum that is representative of the bulk material.[11]

Experimental Protocol: FT-IR (ATR)

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of this compound powder onto the crystal.

-

Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the ATR crystal. Good contact is essential for a strong, high-quality spectrum.[8]

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation The FT-IR spectrum provides direct evidence for the key functional groups:

-

O-H Stretching (3500-2500 cm⁻¹): A very broad and strong absorption band is expected in this region. This arises from the O-H stretching of the sulfonic acid group and the water of hydration, extensively broadened by strong hydrogen bonding.[12][13]

-

C-H Stretching (3100-2850 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

-

S=O Stretching (1250-1120 cm⁻¹ and 1080-1010 cm⁻¹): Two very strong and characteristic bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group are the most prominent features in the fingerprint region.[14][15]

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): Several sharp to medium bands in this region correspond to the vibrations of the aromatic ring.

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3500-2500 | Strong, Broad | O-H stretch (Sulfonic Acid & H₂O) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600, ~1475 | Medium, Sharp | Aromatic C=C ring stretch |

| ~1220 | Very Strong | Asymmetric S=O stretch |

| ~1130 | Very Strong | Symmetric S=O stretch |

| ~1030 | Strong | S-O stretch |

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. True structural confirmation is achieved by integrating the data from NMR and FT-IR. The workflow below illustrates this self-validating system.

Figure 2: Workflow for the integrated spectroscopic confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound is straightforward when applying a multi-technique, logic-driven approach. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the specific aromatic substitution pattern, while FT-IR provides rapid and clear confirmation of the essential functional groups, particularly the sulfonic acid and the water of hydration. Together, these methods form a robust analytical package for the unambiguous identification and quality assessment of this important chemical compound, ensuring its suitability for downstream applications in research and industry.

References

- 1. depts.washington.edu [depts.washington.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. scribd.com [scribd.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. organomation.com [organomation.com]

- 6. rsc.org [rsc.org]

- 7. p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum [chemicalbook.com]

- 8. agilent.com [agilent.com]

- 9. jascoinc.com [jascoinc.com]

- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. mt.com [mt.com]

- 12. Hydration structure of strongly bound water on the sulfonic acid group in a Nafion membrane studied by infrared spectroscopy and quantum chemical calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling, and Storage of 3-Methylbenzenesulfonic Acid Hydrate

This guide provides comprehensive safety protocols and handling procedures for 3-Methylbenzenesulfonic acid hydrate, tailored for researchers, scientists, and professionals in drug development. The focus is on elucidating the causality behind safety measures to foster a self-validating system of laboratory best practices.

Introduction

This compound, a member of the toluenesulfonic acid isomers, is a strong organic acid widely utilized as a catalyst in chemical synthesis. Its efficacy in laboratory and industrial applications is paralleled by significant health and safety considerations. This document serves as a technical resource for ensuring the safe handling, storage, and disposal of this compound, thereby protecting personnel and maintaining the integrity of research.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and may cause respiratory irritation.[1][2]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[1] |

Physicochemical Properties and Associated Risks

-

Form: Solid (crystalline powder)

-

Reactivity: Stable under normal conditions.[3] However, it is incompatible with strong bases and strong oxidizing agents.[4] Contact with incompatible materials can lead to vigorous reactions, generating heat and potentially hazardous fumes.

-

Hygroscopicity: The hydrate form indicates the presence of water molecules within the crystal structure. The compound is moisture-sensitive and should be handled in a dry environment to maintain its integrity.[3]

-

Combustibility: As with most organic solids, combustion is possible at elevated temperatures.[4] Fire decomposition products include toxic oxides of sulfur and carbon.[4]

Part 2: Exposure Controls and Personal Protective Equipment (PPE)

Mitigating the risks associated with this compound requires a multi-layered approach, prioritizing engineering controls, followed by administrative controls and, finally, appropriate personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][4] A certified chemical fume hood is essential to minimize the inhalation of dust and potential vapors.[5]

-

Emergency Equipment: Readily accessible eyewash stations and safety showers are mandatory in any area where this chemical is stored or handled.[4][6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[7] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or when handling larger quantities.[1][6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required.[1][4] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific type of glove and breakthrough time. Gloves must be inspected before each use and disposed of properly after handling the chemical.[1]

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn.[6] For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.[3]

-

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with a particulate filter is necessary.[4]

Caption: Hierarchy of Controls for Chemical Safety.

Part 3: Safe Handling Protocols

Adherence to standardized protocols is critical to minimizing exposure and preventing accidents.

Protocol for Weighing and Transferring

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Don the appropriate PPE as described in Part 2.2.

-

Designate a specific area within the fume hood for handling the chemical to contain any potential spills.

-

-

Weighing:

-

Use a tared weigh boat or glass container.

-

Open the main container slowly to avoid creating airborne dust.

-

Use a clean, dedicated spatula to transfer the desired amount of the solid.

-

Avoid scooping in a manner that generates dust.

-

Close the main container tightly immediately after use.

-

-

Transfer:

-

If transferring to a reaction vessel, do so carefully to prevent splashing.

-

Use a powder funnel if necessary.

-

-

Cleanup:

-

Carefully clean the spatula and any other equipment used.

-

Wipe down the work surface in the fume hood with an appropriate cleaning agent.

-

Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

-

-

Hygiene:

Part 4: Storage and Incompatibility

Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.

Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[4]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][4]

-

Environment: Protect from physical damage, direct sunlight, and heat sources.[3][4] The storage area should be locked to restrict access to authorized personnel only.[4]

| Parameter | Recommendation | Rationale |

| Temperature | Cool | Prevents potential decomposition and pressure buildup. |

| Humidity | Dry | The compound is hygroscopic and moisture-sensitive.[3] |

| Ventilation | Well-ventilated | Prevents accumulation of any potential vapors or dust.[4] |

| Container | Tightly closed, original container | Prevents contamination and exposure to moisture.[1][4] |

Chemical Incompatibility

-

Strong Bases: As a strong acid, it will react exothermically with strong bases.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[4]

-

Metals: May be corrosive to certain metals, potentially generating flammable hydrogen gas.[1][6]

Caption: Storage Logic for this compound.

Part 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air.[6] If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Get immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Spill and Leak Response

-

Small Spills:

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.[1]

-

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3][4]

-

Hazards: During a fire, irritating and toxic gases, such as sulfur oxides and carbon oxides, may be generated.[4]

-

Protective Equipment: Firefighters must wear full protective equipment and a self-contained breathing apparatus (SCBA).[3][6]

Part 6: Waste Disposal

All waste materials, including the chemical itself, contaminated labware, and PPE, must be disposed of in accordance with local, state, and federal regulations.

-

Collect waste in clearly labeled, sealed containers.

-

Do not mix with incompatible waste streams.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of hazard identification, exposure control, safe handling, and emergency preparedness into all workflows, researchers can mitigate risks and ensure a safe laboratory environment.

References

An In-depth Technical Guide to the Synthesis of 3-Methylbenzenesulfonic Acid via Toluene Sulfonation

This guide provides a comprehensive exploration of the mechanism and experimental considerations for the sulfonation of toluene to selectively produce 3-methylbenzenesulfonic acid. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the underlying principles of electrophilic aromatic substitution, the critical role of kinetic versus thermodynamic control, and practical methodologies for synthesis and analysis.

Introduction: The Challenge of Meta-Substitution in Toluene Sulfonation

3-Methylbenzenesulfonic acid is a valuable chemical intermediate in various industrial applications, including the synthesis of dyes, pharmaceuticals, and catalysts. Its synthesis via the direct sulfonation of toluene, an abundant and cost-effective starting material, is a classic example of regioselectivity in electrophilic aromatic substitution (EAS). The methyl group of toluene is an activating, ortho-, para-directing group, which means that under typical, kinetically controlled conditions, sulfonation predominantly yields 2-methylbenzenesulfonic acid (ortho) and 4-methylbenzenesulfonic acid (para).[1][2] The selective formation of the meta-isomer, 3-methylbenzenesulfonic acid, therefore requires a nuanced understanding and manipulation of reaction conditions to favor the thermodynamically most stable product over the kinetically preferred ones.

The Core Mechanism: Electrophilic Aromatic Sulfonation

The sulfonation of toluene is a reversible electrophilic aromatic substitution reaction.[2] The electrophile is typically sulfur trioxide (SO₃), which is present in fuming sulfuric acid (oleum) or can be generated from concentrated sulfuric acid.[1][3]

The mechanism proceeds through the following key steps:

-

Formation of the Electrophile : In concentrated sulfuric acid, sulfur trioxide is generated through auto-protolysis. The electrophilicity of SO₃ is often enhanced by protonation.

-

Electrophilic Attack : The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[1]

-

Deprotonation : A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and forming the toluenesulfonic acid product.

Caption: General mechanism of electrophilic aromatic sulfonation of toluene.

The directing effect of the methyl group is crucial. Through hyperconjugation and a weak inductive effect, the methyl group donates electron density to the aromatic ring, particularly at the ortho and para positions.[1][3] This increased electron density stabilizes the corresponding sigma complexes, lowering the activation energy for the formation of ortho and para isomers compared to the meta isomer.

Kinetic vs. Thermodynamic Control: The Key to Meta-Isomer Selectivity

The selective synthesis of 3-methylbenzenesulfonic acid hinges on the principle of thermodynamic versus kinetic control, which is possible due to the reversibility of the sulfonation reaction.[2][4]

-

Kinetic Control (Low Temperature): At lower temperatures (e.g., 0-40°C), the reaction is under kinetic control.[1][5] The products formed are those with the lowest activation energy. As the methyl group stabilizes the transition states leading to ortho and para substitution, these isomers are formed fastest and are the major products.[2] The desulfonation (reverse) reaction is slow at these temperatures.

-

Thermodynamic Control (High Temperature): At higher temperatures (e.g., 150-200°C), sufficient energy is supplied to overcome the activation barriers for both the forward (sulfonation) and reverse (desulfonation) reactions.[2][4] This establishes an equilibrium between the starting materials and all three possible isomeric products. Under these conditions, the product distribution is governed by the thermodynamic stability of the isomers. The meta-isomer, 3-methylbenzenesulfonic acid, is the most thermodynamically stable of the three isomers, primarily due to reduced steric repulsion between the bulky sulfonic acid group and the adjacent methyl group that exists in the ortho isomer.[2] Consequently, at equilibrium, the meta-isomer becomes the predominant product.[2][4]

References

A Technical Guide to 3-Methylbenzenesulfonic Acid Hydrate: A Versatile Brønsted Acid Catalyst in Modern Organic Synthesis

Introduction: The Role of Solid Organic Acids in Synthesis

In the landscape of organic synthesis, the choice of an acid catalyst is a critical decision that dictates reaction efficiency, selectivity, and environmental impact. While traditional mineral acids like sulfuric acid (H₂SO₄) are powerful, they often introduce challenges related to corrosivity, hazardous handling, and difficult separation from reaction mixtures. This guide focuses on 3-methylbenzenesulfonic acid hydrate, a member of the toluenesulfonic acid family, which serves as a potent, easy-to-handle, and effective alternative.

While the para-isomer, p-toluenesulfonic acid (p-TSA), is more commonly cited in academic literature, the catalytic principles of 3-methylbenzenesulfonic acid (m-toluenesulfonic acid) are functionally identical.[1][2] Both are strong organic acids that provide a clean and efficient source of protons for a multitude of chemical transformations.[3] This guide will delve into the core mechanisms, applications, and field-proven protocols, drawing upon the extensive body of research for toluenesulfonic acids as a whole to provide a comprehensive and practical resource for researchers and drug development professionals. Their advantages, including non-toxicity, commercial availability, and operational simplicity, make them indispensable tools in the modern laboratory.[3]

Physicochemical and Safety Profile

Understanding the fundamental properties of this compound is essential for its effective and safe implementation.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [4] |

| Synonyms | m-Toluenesulfonic acid hydrate, m-TsOH | [5] |

| Molecular Formula | C₇H₁₀O₄S | [6][7] |

| Molecular Weight | 190.22 g/mol | [6][7] |

| Appearance | White to off-white solid | [4][6] |

| Purity | Typically ≥98% | [4][6] |

| pKa | ~ -2.8 (comparable to p-TSA) | [3] |

| Solubility | Soluble in water, alcohols, and other polar organic solvents. |[2][3] |

Safety and Handling: this compound is a strong acid and requires careful handling. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] Inhalation or ingestion is harmful.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Keep the container tightly sealed in a dry environment.

-

Spill & Disposal: In case of a spill, collect the solid material without generating dust and dispose of it as hazardous waste. Neutralize the affected area. All waste must be disposed of in accordance with local and national regulations.

The Core Catalytic Principle: Brønsted Acid Activation

The catalytic power of this compound stems from its ability to function as a potent Brønsted acid—a proton (H⁺) donor. The fundamental mechanism involves the protonation of a substrate, typically an atom with lone-pair electrons like oxygen or nitrogen. This initial protonation step is the cornerstone of its catalytic activity; it dramatically increases the electrophilicity of the substrate, making it highly susceptible to attack by a weak nucleophile. The resulting tosylate anion is a poor nucleophile and does not interfere with the reaction, ensuring high product selectivity.[5][8]

Key Applications in Organic Synthesis

The versatility of this compound allows it to be employed across a wide spectrum of organic transformations.

Fischer-Speier Esterification

Esterification is a cornerstone reaction in the synthesis of pharmaceuticals, polymers, and fragrances. The Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol under acidic conditions. 3-Methylbenzenesulfonic acid is an ideal catalyst for this equilibrium-driven process.

Causality Behind the Mechanism: The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic, activating it for attack by the weakly nucleophilic alcohol. The reaction is driven to completion by removing water, often through azeotropic distillation using a Dean-Stark apparatus, in accordance with Le Châtelier's Principle.

Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate [9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzoic acid (1.0 g, 5.98 mmol) and anhydrous methanol (8 mL).

-

Catalyst Addition: To the stirred mixture, carefully add concentrated sulfuric acid (0.4 mL) or a catalytic amount of this compound (e.g., 5 mol%, ~0.057 g). Note: Sulfuric acid is often used in literature examples, but m-TsOH is a suitable solid acid replacement.[10]

-

Reflux: Heat the mixture to a gentle reflux for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 40 mL of ice water and stir. This step serves two purposes: quenching the reaction and precipitating the water-insoluble ester product.

-

Isolation: Collect the crude product by suction filtration and wash the solid with cold water.

-

Purification: Recrystallize the crude product from a minimal amount of methanol to yield pure methyl 3-nitrobenzoate.

Table 2: Typical Esterification Conditions

| Carboxylic Acid | Alcohol | Catalyst Loading (p-TSA) | Solvent | Time (h) | Yield (%) | Source(s) |

|---|---|---|---|---|---|---|

| Acetic Acid | n-Butanol | 1-5% v/v | None | 2-4 | >90 | [10] |

| Adipic Acid | Hydroxyethyl acrylate | 5 mol% | None | 4 | ~95 | [10] |

| p-Aminobenzoic Acid | Ethanol | Catalytic | Ethanol | 1-2 | >85 | |

Friedel-Crafts Reactions

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl substituents to an aromatic ring.[11] While traditionally catalyzed by strong Lewis acids like AlCl₃, toluenesulfonic acids have emerged as efficient, recoverable, and less hazardous protic acid catalysts for these transformations, particularly for alkylations with activated alkyl halides or alkenes.[12]

Causality Behind the Mechanism: In Friedel-Crafts acylation, the acid catalyst assists in the formation of a highly electrophilic acylium ion from an acyl chloride or anhydride. This electrophile is then attacked by the electron-rich aromatic ring. Using a protic acid like m-TsOH can minimize side reactions like transalkylation that are common with Lewis acid catalysts.[12][13]

Experimental Protocol: Synthesis of 3-Methylbenzophenone [13]

This protocol illustrates the strategic synthesis where the methyl group is on the acylating agent to ensure correct regiochemistry. The principle of acid catalysis remains the same.

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (nitrogen), add anhydrous benzene (50 mL) and aluminum chloride (1.2 eq). Note: For this specific acylation, the stronger Lewis acid AlCl₃ is standard. Toluenesulfonic acids are more commonly used for alkylations.[12][14]

-

Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add m-toluoyl chloride (1.0 eq) dropwise via an addition funnel over 30 minutes. The causality for cooling is to control the exothermic reaction and prevent unwanted side products.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Work-up and Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. This step quenches the reaction and breaks up the aluminum chloride-ketone complex.

-

Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or chromatography.

Synthesis of Imidazolium-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, often used as "green" solvents due to their negligible vapor pressure. 3-Methylbenzenesulfonic acid can be a key intermediate in their synthesis, typically by acting as the proton donor in an acid-base neutralization reaction with an appropriate base, such as 1-methylimidazole.[15] This method avoids the halide impurities often associated with traditional quaternization/metathesis routes.

Experimental Protocol: Synthesis of 1-Methylimidazolium 3-Methylbenzenesulfonate

-

Reaction Setup: In a round-bottom flask, dissolve 1-methylimidazole (1.0 eq) in a suitable solvent like ethyl acetate.[15]

-

Acid Addition: Slowly add a solution of this compound (1.0 eq) in ethyl acetate to the stirred imidazole solution at room temperature. An acid-base reaction will occur.

-

Reaction: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.

-

Isolation: If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure to yield the ionic liquid product.[15] The product should be dried under high vacuum to remove any residual water or solvent.

Conclusion

This compound, and by extension the broader family of toluenesulfonic acids, stands as a pillar of modern synthetic chemistry. Its efficacy as a strong, solid Brønsted acid catalyst is demonstrated in a wide array of fundamental reactions, from esterification to the synthesis of complex ionic liquids. The operational simplicity, high catalytic activity, and improved safety profile over traditional mineral acids ensure its continued and widespread application. This guide provides the foundational knowledge and practical protocols for researchers to confidently leverage this versatile reagent to achieve their synthetic goals, fostering innovation in both academic and industrial research.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. preprints.org [preprints.org]

- 3. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 312619-56-0 [sigmaaldrich.com]

- 5. 3-Methylbenzenesulfonic Acid|Research Chemical [benchchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. researchgate.net [researchgate.net]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. dlsu.edu.ph [dlsu.edu.ph]

An In-depth Technical Guide to the Acidity of 3-Methylbenzenesulfonic Acid Hydrate

Abstract: 3-Methylbenzenesulfonic acid, also known as m-toluenesulfonic acid (m-TsOH), is a strong organic acid widely utilized as a catalyst and intermediate in chemical synthesis, including pharmaceutical drug development. Its acidic properties are fundamental to its function, governed by the interplay of its sulfonic acid group, the electronic effects of the methyl substituent, and its hydration state. This guide provides a comprehensive examination of the theoretical principles underpinning its acidity, detailed experimental protocols for its characterization, and a discussion of the practical implications for researchers and drug development professionals.

Theoretical Framework of Acidity

The pronounced acidity of 3-Methylbenzenesulfonic acid is a direct consequence of its molecular structure. Unlike carboxylic acids, sulfonic acids are among the strongest organic acids, with acidity comparable to mineral acids like sulfuric acid.[1][2] This strength is rooted in the stability of the resulting conjugate base, the sulfonate anion.

The Sulfonic Acid Moiety: A Super-Acidic Functional Group

The primary driver of acidity is the -SO₃H group. Upon deprotonation, the resulting 3-methylbenzenesulfonate anion exhibits exceptional stability due to the delocalization of the negative charge across the three oxygen atoms through resonance.[3][4][5] This extensive charge distribution minimizes electron density on any single oxygen atom, making the anion very stable and non-basic. Consequently, the equilibrium for the dissociation of the acid lies heavily in favor of the protonated form, signifying a very strong acid.[6] Benzenesulfonic acid, the parent compound, has a pKa of approximately -2.8, highlighting this intrinsic strength.[3][7]

Caption: Resonance delocalization in the 3-methylbenzenesulfonate anion.

Electronic Influence of the Methyl Group

Substituents on the benzene ring can modulate acidity by either donating or withdrawing electron density, thereby stabilizing or destabilizing the conjugate base. The methyl group (-CH₃) is characterized as a weak electron-donating group. It exerts this influence through two primary mechanisms:

-

Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring, leading it to "push" electron density into the ring.[8][9][10]

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the aromatic ring.[11]

An electron-donating group generally decreases acidity by slightly destabilizing the negatively charged conjugate base. However, the position of the substituent is critical. In 3-methylbenzenesulfonic acid, the methyl group is at the meta position relative to the sulfonic acid group. Inductive and resonance effects are strongest at the ortho and para positions. The influence at the meta position is significantly attenuated, primarily limited to the weaker inductive effect.[1] Consequently, the acidity of m-toluenesulfonic acid is expected to be very similar to that of unsubstituted benzenesulfonic acid, and slightly stronger than its ortho- and para-isomers where the electron-donating effect is more pronounced.

| Compound | pKa (in water) | Rationale for Acidity |

| Benzenesulfonic Acid | ~ -2.8[3][7] | Baseline acidity due to resonance-stabilized sulfonate anion. |

| p-Toluenesulfonic Acid | ~ -2.8[12][13] | Electron-donating methyl group at the para position slightly destabilizes the anion, but the effect is minimal for such a strong acid. |

| m-Toluenesulfonic Acid | ~ -2.8 to -3.0 | The electron-donating effect of the methyl group is weakest at the meta position, resulting in acidity very close to, or marginally stronger than, the para isomer. |

The Role of the Hydrate

The term "hydrate" signifies that water molecules are incorporated into the crystal lattice of the solid acid.[14][15] In the solid state, these water molecules (water of crystallization) can form hydrogen bonds, influencing the physical properties of the compound, such as its melting point and stability.

When 3-methylbenzenesulfonic acid hydrate is dissolved in an aqueous solution for analysis or use, the water of crystallization becomes part of the bulk solvent. The acidic properties are then demonstrated by the dissociation of the sulfonic acid group, releasing a proton (H⁺) into the water to form a hydronium ion (H₃O⁺).[16] Therefore, while the hydrate form is important for stoichiometry and handling of the solid material, the fundamental acidity in solution is dictated by the sulfonic acid group itself.

Experimental Determination of Acidity

Determining the pKa of a very strong acid like m-toluenesulfonic acid in water is non-trivial because it dissociates almost completely. Traditional methods that rely on the Henderson-Hasselbalch equation are best suited for weak acids. For strong acids, potentiometric titration serves to confirm the acid's strength and determine its concentration accurately.

Protocol: Potentiometric Titration of a Strong Acid

This method involves titrating the acid with a strong base of known concentration and monitoring the pH. The equivalence point, where moles of acid equal moles of base, is identified by a sharp inflection in the titration curve.[17][18][19]

Causality Behind Experimental Choices:

-

Strong Base Titrant (e.g., NaOH): A strong base is used to ensure a complete and rapid neutralization reaction, which yields a very sharp and easily identifiable equivalence point.[20]

-

Calibrated pH Meter: Direct measurement of pH provides a continuous data stream, allowing for precise plotting of the titration curve. This is more accurate than colorimetric indicators, especially for derivative analysis.

-

First Derivative Plot: Plotting the first derivative (ΔpH/ΔV) of the titration curve provides a definitive peak at the equivalence point, removing the ambiguity of visual estimation from the sigmoidal curve.[21]

Caption: Experimental workflow for potentiometric titration.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Titrant: Prepare an approximately 0.1 M sodium hydroxide (NaOH) solution. Standardize it by titrating against a known mass of potassium hydrogen phthalate (KHP), a primary standard, to determine its exact concentration.

-

Analyte: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.1 M.

-

-

Apparatus Setup and Calibration:

-

Set up a burette filled with the standardized NaOH solution.

-

Place the analyte solution in a beaker with a magnetic stirrer.

-

Calibrate a pH meter using standard buffers (e.g., pH 4.01, 7.00, and 10.01). Immerse the calibrated electrode in the analyte solution.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-